1-Tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at position 3 with a 2,4-difluorophenyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further modified with a methyl group and a cyanomethyl substituent, while the tert-butyl group at position 1 contributes steric bulk.
Properties
IUPAC Name |
1-tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-17(2,3)23-10-13(16(24)22(4)8-7-20)15(21-23)12-6-5-11(18)9-14(12)19/h5-6,9-10H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZYDGSDPKFGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C(=O)N(C)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazole vs. Pyridazine: The target compound’s pyrazole core differs from pyridazine-based analogs like (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide ().
Substituent Analysis
Fluorinated Aromatic Groups
- 2,4-Difluorophenyl :
Present in the target compound and 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ols (). Fluorination enhances lipophilicity and resistance to oxidative metabolism, a trait critical for agrochemicals and CNS-targeting pharmaceuticals .
Carboxamide Modifications
- N-Methyl and N-Cyanomethyl: The dual substitution on the carboxamide nitrogen distinguishes the target compound from simpler analogs like 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide ().
Steric Bulking Groups
- Tert-Butyl: The tert-butyl group at position 1 is shared with pyridazine derivatives in . This substituent likely reduces rotational freedom and enhances target selectivity by sterically hindering non-specific interactions .
Comparative Data Table
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